1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-1-methylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C13H19N3O4S/c1-10-3-4-12(9-13(10)16(17)18)14-11-5-7-15(8-6-11)21(2,19)20/h3-4,9,11,14H,5-8H2,1-2H3 |
InChI Key |
MDXXBCMMKHKTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperidin-4-Amine
Step 1: Synthesis of 1-Methanesulfonylpiperidin-4-Amine
Piperidin-4-amine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature.
-
Yield : ~85–90% (based on analogous sulfonylation reactions).
Mechanism :
The base deprotonates the piperidine nitrogen, facilitating nucleophilic attack on MsCl. The reaction proceeds via intermediate sulfonium ion formation, followed by chloride elimination.
Nucleophilic Aromatic Substitution (SNAr) for Aryl Group Introduction
Step 2: Coupling with 1-Chloro-4-Methyl-3-Nitrobenzene
1-Methanesulfonylpiperidin-4-amine undergoes SNAr with 1-chloro-4-methyl-3-nitrobenzene, leveraging the electron-withdrawing nitro group to activate the aryl halide.
Reaction Conditions
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
-
Base : Cesium carbonate (Cs₂CO₃).
-
Solvent : Toluene or dimethylformamide (DMF).
-
Temperature : 100°C for 12–24 hours.
Key Considerations :
Alternative Pathway: Buchwald-Hartwig Amination
Step 2 (Alternative): Palladium-Catalyzed Coupling
Aryl halides (e.g., 1-bromo-4-methyl-3-nitrobenzene) react with 1-methanesulfonylpiperidin-4-amine under catalytic Pd conditions.
Reaction Conditions
-
Catalyst : Pd₂(dba)₃ with BINAP ligand.
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : DMF or dioxane.
-
Temperature : 80–100°C.
Advantages :
Optimization and Challenges
Sulfonylation Efficiency
Aryl Coupling Side Reactions
-
Competing Pathways :
Comparative Analysis of Methods
| Parameter | SNAr Route | Buchwald-Hartwig Route |
|---|---|---|
| Catalyst Cost | Low (no Pd required) | High (Pd-based catalysts) |
| Reaction Time | 12–24 hours | 6–12 hours |
| Functional Group Tolerance | Limited to activated aryl halides | Broad (includes deactivated substrates) |
| Scalability | Moderate | High |
Characterization and Validation
-
¹H NMR : Key signals include the methyl singlet (δ 2.90, SO₂CH₃), aromatic protons (δ 6.64–8.10), and piperidine methylene groups (δ 2.34–3.46).
-
HPLC Purity : ≥98% achieved via silica gel chromatography (eluent: hexane/ethyl acetate).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents for coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, which is a critical mechanism for cancer treatment.
- Mechanism of Action : The compound appears to increase caspase activity, leading to programmed cell death in cancerous cells.
Case Study : A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
| Treatment | Tumor Size (mm) |
|---|---|
| Control | 25.0 |
| Compound | 10.5 |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it reduces the production of inflammatory markers such as TNF-alpha and IL-6.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound | 300 | 250 |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase and urease. These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections.
Safety Profile
Toxicity studies have indicated that this compound exhibits a favorable safety profile, showing no acute toxicity in animal models at doses up to 2000 mg/kg.
Research Findings and Insights
Various studies have documented the biological activity of this compound:
- Antimicrobial Evaluation : The incorporation of the methanesulfonyl group significantly enhances the antimicrobial activity compared to non-sulfonamide counterparts.
- Anticancer Mechanism : Increased caspase activity was observed, indicating its role in apoptosis induction.
- Inflammatory Response : The compound effectively reduced inflammatory markers, suggesting therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several piperidin-4-amine derivatives, differing in substituents and biological targets. Below is a comparative analysis with key analogs:
Key Comparative Insights
Electronic and Steric Effects: The methanesulfonyl group in the target compound distinguishes it from analogs like RB-005 (alkyl chain) and L-4 (dimethylpyridazine core). This group may enhance hydrogen bonding or electrostatic interactions with target proteins compared to RB-005’s hydrophobic octylphenethyl chain .
Biological Activity: RB-005’s SphK1 inhibition (IC₅₀ = 3.6 µM) highlights the importance of the piperidin-4-amine scaffold in enzyme targeting. The target compound’s methanesulfonyl group could improve selectivity or potency over RB-005 . L-4’s nanomolar Hedgehog pathway inhibition demonstrates that piperidin-4-amine derivatives can achieve high affinity when paired with optimized aromatic cores .
Pharmacokinetic Profiles :
- The methoxy and nitro groups in 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine suggest improved solubility over purely hydrophobic analogs. The target compound’s methanesulfonyl group may similarly enhance aqueous solubility.
Research Findings and Hypotheses
The nitro group may confer antibacterial or antiparasitic activity, as seen in nitrophenyl-containing drugs .
Synthetic Accessibility :
- The compound can be synthesized via nucleophilic substitution or reductive amination, analogous to methods in and .
Metabolic Stability :
- The nitro group may reduce oxidative metabolism, while the methanesulfonyl group could slow hepatic clearance compared to methyl or methoxy substituents .
Biological Activity
1-Methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine, also known as PMSA, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(4-methyl-3-nitrophenyl)-1-(methylsulfonyl)piperidin-4-amine
- Molecular Formula : C13H19N3O4S
- CAS Number : 651057-01-1
Research indicates that PMSA exhibits its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : PMSA has been shown to inhibit the proliferation of various tumor cell lines. The compound induces ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
-
Molecular Targets :
- NRF2 Pathway : PMSA interacts with the NRF2 signaling pathway, leading to the downregulation of SLC7A11/XCT and GPX4, which are critical for cellular antioxidant defense .
- Reactive Oxygen Species (ROS) : Treatment with PMSA increases ROS levels in tumor cells, contributing to oxidative stress and subsequent cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of PMSA:
Case Study 1: Antitumor Activity
In a study conducted at Guangdong Medical University, PMSA was tested on human tumor cell lines. The results demonstrated that PMSA treatment significantly reduced cell viability and induced ferroptosis. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis .
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that PMSA binds effectively to the NRF2 protein, suggesting a direct mechanism through which it can modulate cellular responses to oxidative stress. This interaction was confirmed by cellular thermal shift assays .
Q & A
Q. What are the standard synthetic routes for 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the piperidin-4-amine core via reductive amination or nucleophilic substitution.
- Step 2 : Methanesulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Nitration of the 4-methylphenyl group at the 3-position using mixed acid (HNO₃/H₂SO₄) or directed nitration protocols.
- Step 4 : Coupling the methanesulfonyl-piperidine intermediate with the 4-methyl-3-nitrophenyl group via Buchwald-Hartwig amination or SNAr reactions .
Purification is achieved via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C) and mass spectrometry (HRMS).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the structure, including integration ratios for methyl, nitro, and methanesulfonyl groups. Aromatic protons in the 3-nitrophenyl ring appear downfield (δ 7.5–8.5 ppm).
- IR Spectroscopy : To identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N-O, ~1520–1350 cm⁻¹) stretching vibrations.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- HPLC : For purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling steps to enhance efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro-group reactivity in SNAr reactions.
- Temperature Control : Lower temperatures (0–25°C) minimize nitro-group decomposition during nitration.
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps .
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., stoichiometry, time).
Q. What computational methods are used to predict the reactivity of this compound in different environments?
- Methodological Answer :
- DFT Calculations : To model reaction pathways (e.g., transition states in coupling reactions) and predict regioselectivity for nitration .
- Molecular Dynamics (MD) : Simulate solvation effects on sulfonyl-group stability.
- Docking Studies : For biological applications, predict binding affinities to target proteins (e.g., kinases) using software like AutoDock .
Pair computational results with experimental validation (e.g., kinetic isotope effects for mechanism confirmation).
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer :
- Purity Check : Use HPLC to rule out impurities; recrystallize if necessary.
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding with the sulfonyl group.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of the methanesulfonyl group under basic conditions?
- Methodological Answer :
- Controlled Experiments : Replicate stability tests in varying pH (e.g., NaOH/NaHCO₃) and monitor degradation via TLC or LC-MS.
- Isolation of Byproducts : Identify decomposition products (e.g., sulfonic acids) via HRMS.
- Literature Cross-Reference : Compare findings with structurally analogous compounds (e.g., methylsulfonyl-piperidine derivatives in ).
- Mechanistic Proposals : Use DFT to model hydrolysis pathways and identify protective groups (e.g., tert-butyl) if instability is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
